molecular formula C18H20BrN3O2S2 B2638035 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-27-8

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2638035
CAS RN: 681223-27-8
M. Wt: 454.4
InChI Key: CHRYYZYNRNEPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H20BrN3O2S2 and its molecular weight is 454.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the target compound, demonstrates their potential as antibacterial agents. These compounds were synthesized and evaluated for their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. One compound, in particular, exhibited significant growth inhibition against these strains, suggesting the potential antibacterial application of similar acetamide derivatives (Iqbal et al., 2017).

Synthesis of Heterocyclic Compounds

The one-pot synthesis of heterocyclic compounds, such as N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, demonstrates the chemical versatility of compounds structurally related to the target compound. These synthetic pathways offer a method for creating alternative products with potential biological activities, highlighting the importance of such compounds in drug discovery and medicinal chemistry (Krauze et al., 2007).

Antimicrobial and Anti-bacterial Studies

Further research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases their moderate to talented antimicrobial activities. These studies underscore the compound's relevance in developing new antimicrobial agents capable of combating various bacterial infections (Khalid et al., 2016).

Construction of Novel Derivatives

The utility of related chemical frameworks in constructing novel derivatives with potential biological activities is also notable. These derivatives, synthesized through various chemical reactions, highlight the compound's role in the development of new therapeutic agents. This research emphasizes the compound's utility in synthesizing novel structures with potential pharmacological applications (Khalil et al., 2017).

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRYYZYNRNEPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.